molecular formula C20H19BrN2O3S B252345 N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252345
M. Wt: 447.3 g/mol
InChI Key: ULEGXDJBSHXHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTC is a member of the thiophene family of compounds and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has been found to have a modulatory effect on the activity of GABA(A) receptors. This makes N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide a valuable tool for studying the role of GABA(A) receptors in the brain and their potential as targets for drug development.
N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has also been studied for its potential applications in the treatment of cancer. It has been found to have a cytotoxic effect on cancer cells, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA(A) receptors. This means that it enhances the activity of the receptor in the presence of GABA, the primary inhibitory neurotransmitter in the brain. This modulation of GABA(A) receptor activity has been shown to have a wide range of effects on the brain and other physiological systems.
Biochemical and Physiological Effects
N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its modulation of GABA(A) receptor activity, N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has also been found to have an effect on the activity of other neurotransmitter systems, including glutamate and dopamine. This makes N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide a valuable tool for studying the interactions between different neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide is its high purity and yield, which makes it a valuable tool for scientific research. However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which requires careful handling and disposal. In addition, the effects of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide can be difficult to interpret due to its complex mechanism of action and interactions with other neurotransmitter systems.

Future Directions

There are many potential future directions for research on N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide. One area of research could be the development of new cancer therapies based on the cytotoxic effects of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide on cancer cells. Another area of research could be the development of new drugs that target GABA(A) receptors, based on the modulatory effects of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide on these receptors. Finally, further research could be done to explore the interactions between N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide and other neurotransmitter systems in the brain, which could lead to a better understanding of the complex mechanisms that underlie brain function.

Synthesis Methods

The synthesis of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopropylthiophene-2-carboxamide to form the final product, N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide. The synthesis of N-(3-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}propyl)thiophene-2-carboxamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.

properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

N-[3-[(4-bromo-3-methoxynaphthalene-2-carbonyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19BrN2O3S/c1-26-18-15(12-13-6-2-3-7-14(13)17(18)21)19(24)22-9-5-10-23-20(25)16-8-4-11-27-16/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,22,24)(H,23,25)

InChI Key

ULEGXDJBSHXHOM-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NCCCNC(=O)C3=CC=CS3)Br

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NCCCNC(=O)C3=CC=CS3)Br

Origin of Product

United States

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